molecular formula C15H22ClNO2S B4557522 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine

Cat. No.: B4557522
M. Wt: 315.9 g/mol
InChI Key: YXZVXPXOGMCUNF-UHFFFAOYSA-N
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Description

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine is an organic compound with the molecular formula C15H22ClNO2S It is characterized by the presence of a piperidine ring substituted with a sulfonyl group and a chlorinated aromatic ring

Preparation Methods

The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 2,6-dimethylpiperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

    Procedure: The 4-chloro-2,5-dimethylbenzenesulfonyl chloride is added dropwise to a solution of 2,6-dimethylpiperidine in an appropriate solvent, such as dichloromethane, under an inert atmosphere. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The aromatic chlorine can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine can be compared with similar compounds such as:

    1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-piperidine: Lacks the additional methyl groups on the piperidine ring, which may affect its reactivity and interactions.

    1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2,6-diethylpiperidine: Contains ethyl groups instead of methyl groups, potentially altering its physical and chemical properties.

    1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylmorpholine: Features a morpholine ring instead of a piperidine ring, which can influence its biological activity and solubility.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2S/c1-10-9-15(11(2)8-14(10)16)20(18,19)17-12(3)6-5-7-13(17)4/h8-9,12-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZVXPXOGMCUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
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1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
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1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine
Reactant of Route 6
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2,6-dimethylpiperidine

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